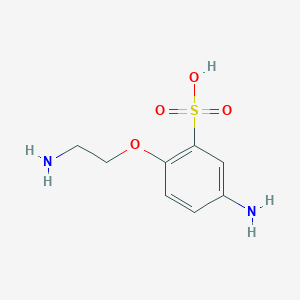
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid is a chemical compound with significant applications in various fields It is characterized by the presence of an amino group, an aminoethoxy group, and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives followed by the introduction of the aminoethoxy group. One common method includes the reaction of 2-nitroaniline with ethylene oxide in the presence of a catalyst to form 2-(2-aminoethoxy)aniline. This intermediate is then subjected to sulfonation using fuming sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can regenerate the amino groups. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methoxybenzenesulfonic acid: Similar in structure but with a methoxy group instead of an aminoethoxy group.
Orthanilic acid (2-Aminobenzenesulfonic acid): Lacks the aminoethoxy group, making it less versatile in certain applications.
Uniqueness
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid is unique due to the presence of both amino and aminoethoxy groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
116818-11-2 |
|---|---|
Formule moléculaire |
C8H12N2O4S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
5-amino-2-(2-aminoethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C8H12N2O4S/c9-3-4-14-7-2-1-6(10)5-8(7)15(11,12)13/h1-2,5H,3-4,9-10H2,(H,11,12,13) |
Clé InChI |
NXXLUOAEDMHMMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)S(=O)(=O)O)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


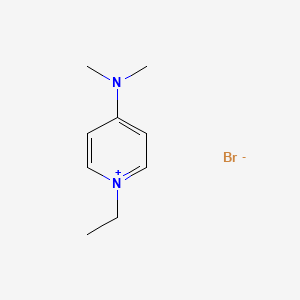
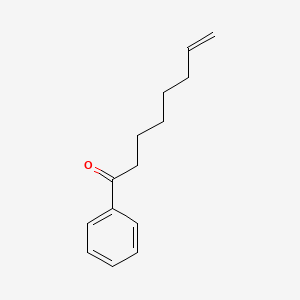
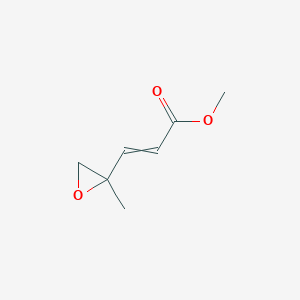
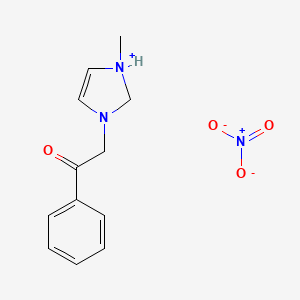
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
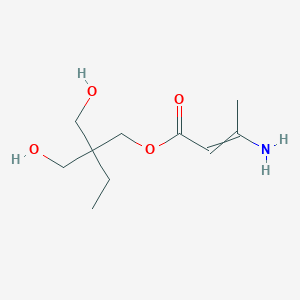
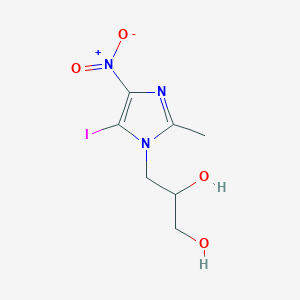


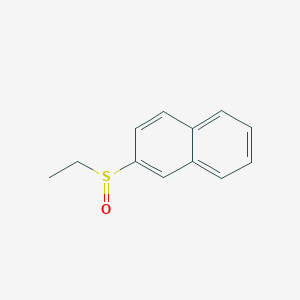
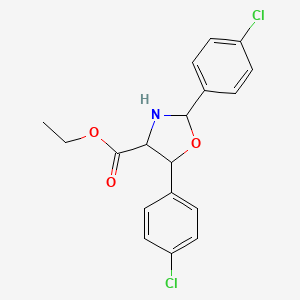

![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
